molecular formula C7H8N2S B1221112 6-Methylpicolinic acid-thioamide CAS No. 5933-30-2

6-Methylpicolinic acid-thioamide

Cat. No. B1221112
CAS RN: 5933-30-2
M. Wt: 152.22 g/mol
InChI Key: USBNVICEAWQVGN-UHFFFAOYSA-N
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Description

6-Methylpicolinic acid-thioamide is a chemical compound with the molecular formula C7H8N2S . It is also known by other names such as 6-Methyl-2-pyridinethiocarboxamide . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Thioamides, such as 6-Methylpicolinic acid-thioamide, play a crucial role in organic synthesis, serving as key building blocks . Several methods have been developed for preparing thioamides using sulfuration agents . These methods are highlighted for their cleanness and practicality .


Molecular Structure Analysis

The molecular structure of 6-Methylpicolinic acid-thioamide is represented by the SMILES notation CC1=CC=CC(=N1)C(N)=S . The compound is achiral, with no defined stereocenters or E/Z centers . Its molecular weight is 152.217 .

Scientific Research Applications

Application in Copper Detection

6-Methylpicolinic acid-thioamide has been identified as a specific and sensitive reagent for copper detection. It is particularly effective in spectrophotometric methods for the quantitative determination of copper due to its high specificity and sensitivity for copper-I ions. Such applications include the extractive spectrophotometric determination of copper, where 6-methylpicolinic acid-thioamide forms a complex with copper ions, facilitating easy measurement and analysis (Wawschinek, 1965; Wawchinek & Beyer, 1981).

Involvement in Complex Formation

The compound has been utilized in the synthesis and structural analysis of various metal complexes. Studies have shown that it can form complexes with different metals like lanthanum and cobalt, providing insights into their structural and spectroscopic characteristics. These complexes have potential applications in various fields such as catalysis and materials science (Yan et al., 1995; Kukovec et al., 2009).

Role in Medicinal Chemistry

6-Methylpicolinic acid-thioamide derivatives have been synthesized and evaluated for their potential as antitumor agents. These derivatives show promising activity against various cancer cell lines, indicating their potential use in cancer therapy (Huang et al., 2012).

Use in Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in reactions involving the formation of pyrrolo[2,3-d]pyrimidines. It serves as a catalyst in coupling reactions, demonstrating its utility in the synthesis of complex organic molecules (Jiang et al., 2015).

Photometric and Structural Studies

6-Methylpicolinic acid-thioamide has been used in photometric studies for the detection of metals like mercury. It also plays a role in the study of structural diversity and supramolecular interactions in coordination compounds, providing valuable insights for the development of new materials and catalysts (García et al., 2016; Song et al., 2006).

Safety And Hazards

6-Methylpicolinic acid-thioamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-methylpyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBNVICEAWQVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208061
Record name 6-Methylpicolinic acid-thioamide
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpicolinic acid-thioamide

CAS RN

5933-30-2
Record name 6-Methyl-2-pyridinecarbothioamide
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Record name 6-Methylpicolinic acid-thioamide
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Record name 5933-30-2
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Record name 6-Methylpicolinic acid-thioamide
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Record name 6-methylpyridine-2-thioamide
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Record name 6-METHYLPICOLINIC ACID-THIOAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Wawschinek - Microchimica Acta, 1965 - Springer
… 6-Methylpicolinic acid thioamide is a specific and sensitive reagent for copper. The detection limit (pD) is 6.0. The color reaction conforms to ghe Lambert-Beer law. …
Number of citations: 3 link.springer.com

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